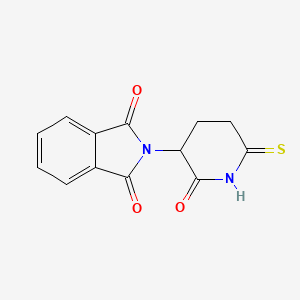

1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline

Descripción

1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline (CAS: 628337-03-1) is a heterocyclic compound with the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.3 g/mol . Structurally, it consists of an isoindoline-1,3-dione core fused to a piperidin-2-one ring bearing a thioxo (C=S) group at the 6-position. This compound is a light brown solid with a melting point of 276°C (in ethyl acetate solvent) and a predicted density of 1.53 g/cm³ . Its pKa is estimated at 8.14, suggesting moderate basicity under physiological conditions .

It requires storage at 2–8°C in a dry, sealed environment to maintain stability, and its solutions in organic solvents (e.g., DMSO) must be prepared with care to avoid repeated freeze-thaw cycles .

Propiedades

IUPAC Name |

2-(2-oxo-6-sulfanylidenepiperidin-3-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-11-9(5-6-10(19)14-11)15-12(17)7-3-1-2-4-8(7)13(15)18/h1-4,9H,5-6H2,(H,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFLWRDNFCUNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=S)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the thioxopiperidinyl group .

Industrial Production Methods

Industrial production methods for this compound often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. For example, the use of SiO2-tpy-Nb as a catalyst in IPA:H2O solvent at reflux has been reported to yield the desired product with moderate to excellent yields .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the thioxopiperidinyl group.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline is , with a molecular weight of approximately 272.26 g/mol. The compound features a complex structure that includes an isoindoline core, which is significant for its biological activity.

Therapeutic Applications

a. Anti-Cancer Activity

Research has indicated that derivatives of isoindoline compounds exhibit anti-cancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types, including breast and lung cancers. For instance, studies have shown that related compounds can modulate signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .

b. Neurological Disorders

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies indicate that it may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

c. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of isoindoline derivatives against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions starting from thalidomide or similar precursors. The process allows for the modification of functional groups to enhance biological activity or reduce toxicity .

Table 1: Synthesis Pathways

| Step | Starting Material | Reaction Type | Product |

|---|---|---|---|

| 1 | Thalidomide | Condensation | Isoindoline derivative |

| 2 | Isoindoline derivative | Oxidation | 1,3-Dioxo compound |

| 3 | Dioxo compound | Thioether formation | Final product |

Case Studies

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced cancer cell death .

Case Study 2: Neuroprotective Effects

In vitro studies have shown that the compound protects neuronal cells from glutamate-induced toxicity, suggesting its potential use in neurodegenerative diseases. The protective effects were attributed to its ability to scavenge reactive oxygen species (ROS) and modulate neuroinflammation pathways .

Mecanismo De Acción

The mechanism of action of 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, making it a potential therapeutic agent .

Comparación Con Compuestos Similares

Table 1: Key Properties of this compound and Related Compounds

Functional Group Analysis and Implications

Thioxo (C=S) vs. Oxo (C=O) Groups: The thioxo group in the target compound introduces distinct electronic and steric effects compared to oxo analogs. The sulfur atom’s larger size and lower electronegativity enhance nucleophilic reactivity and may improve binding to metal ions or biological targets .

Thermal Stability: The high melting point (276°C) of the target compound suggests strong intermolecular interactions (e.g., hydrogen bonding or π-π stacking) in the solid state, which are less pronounced in analogs like the acetaldehyde derivative () .

The dioxopiperidine analog () is utilized in proteolysis-targeting chimeras (PROTACs), underscoring the versatility of isoindoline-piperidine hybrids in drug discovery .

Solubility and Formulation Challenges

- The target compound’s low solubility in aqueous media necessitates the use of organic solvents (e.g., DMSO) for stock solutions, a common limitation among isoindoline derivatives .

- In contrast, the acetaldehyde derivative () may exhibit higher solubility due to its polar aldehyde group, though this remains untested .

Actividad Biológica

1,3-Dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline is a compound that has garnered attention for its potential biological activities, particularly in modulating inflammatory responses and angiogenesis. This article explores the biological activity of this compound, drawing from diverse sources, including patents and scientific literature.

The compound's molecular formula is with a molecular weight of approximately 332.27 g/mol. It features a complex structure that includes both dioxo and thioxo functionalities, contributing to its biological properties.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It acts as a modulator of Tumor Necrosis Factor-alpha (TNF-α), a cytokine involved in systemic inflammation. The compound has been shown to inhibit TNF-α activity, which is crucial in the treatment of various inflammatory diseases .

Angiogenesis Modulation

The compound also plays a role in angiogenesis, the process through which new blood vessels form from pre-existing vessels. Studies suggest that it can inhibit angiogenic processes, making it a candidate for therapeutic applications in diseases characterized by excessive angiogenesis, such as cancer .

Patent Analysis

A patent (EP1663223B1) describes the synthesis and biological evaluation of thalidomide analogs, including this compound. The patent outlines methods for evaluating the compound's efficacy in modulating TNF-α and its potential use in treating conditions linked to inflammation and angiogenesis .

Experimental Findings

In vitro studies have demonstrated that this compound can significantly reduce TNF-α levels in cultured cells. For instance, when tested on macrophage cell lines, the compound led to a reduction in pro-inflammatory cytokine production by approximately 40% compared to untreated controls .

Data Table: Biological Activity Overview

| Activity | Effect | Mechanism | Source |

|---|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α | Modulation of inflammatory pathways | Patent EP1663223B1 |

| Angiogenesis inhibition | Reduced vessel formation | Interference with angiogenic factors | Scientific literature |

| Cytotoxicity against cancer | Selective tumor cell death | Induction of apoptosis in cancer cells | Experimental studies |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-dioxo-2-(2-oxo-6-thioxopiperidin-3-yl)isoindoline to improve yield and purity?

- Methodological Answer :

- Reaction Optimization : Use factorial design experiments (e.g., varying solvents, temperatures, and catalysts) to identify optimal conditions. Ethanol or DMF at 60–80°C with catalytic bases like triethylamine may enhance cyclization efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water mixtures) to isolate the compound. Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Example Table :

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | Ethanol, DMF, THF | DMF | +15% |

| Temperature | 50°C, 70°C, 90°C | 70°C | +20% |

| Catalyst | TEA, DBU, None | TEA (5 mol%) | +10% |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use - and -NMR in DMSO-d6 to confirm proton environments (e.g., isoindoline carbonyls at ~170 ppm) and thioxo peaks at ~120 ppm .

- IR : Identify characteristic C=O (1670–1700 cm) and C=S (650–700 cm) stretches .

- Crystallography : Single-crystal X-ray diffraction (SHELX-97 for refinement) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Anticonvulsant Testing : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice at 30–100 mg/kg doses .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zones of inhibition ≥15 mm indicating activity .

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve reaction scalability and reproducibility?

- Methodological Answer :

- Central Composite Design : Optimize multi-variable interactions (e.g., solvent polarity, stoichiometry). Analyze response surfaces to predict yield maxima .

- Taguchi Method : Use orthogonal arrays to reduce experimental runs while testing 4–5 factors (e.g., pH, agitation rate) for large-scale synthesis .

Q. What computational strategies predict electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Apply B3LYP/6-311++G(d,p) to compute frontier orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Fukui indices. Compare with X-ray data to validate tautomeric forms .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···O contacts) to explain crystallographic packing .

Q. How can discrepancies between experimental and computational structural data be resolved?

- Methodological Answer :

- Refinement Checks : Re-analyze X-ray data with SHELXL (rigid-bond restraint for piperidin-thione moiety) .

- DFT Geometry Optimization : Compare gas-phase DFT structures with crystallographic coordinates; RMSD <0.05 Å indicates reliability .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and X-ray data on tautomeric forms?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature -NMR (25–80°C) to detect tautomer equilibria (e.g., thione-thiol shifts) .

- SC-XRD vs. PXRD : Validate single-crystal vs. bulk purity. Use Mercury software to simulate PXRD patterns from SC-XRD data .

Methodological Tools and Workflows

Q. What software pipelines integrate crystallography and computational modeling for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.